![molecular formula C34H48O8 B1140557 Avermectin B1a aglycone CAS No. 71828-14-3](/img/structure/B1140557.png)
Avermectin B1a aglycone
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Overview
Description
Avermectin B1a aglycone is a semi-synthetic macrocyclic lactone antibiotic derived from Streptomyces avermitilis. It is a widely used insecticide, acaricide and anthelmintic, and has been used in the treatment of a wide range of diseases, including onchocerciasis and lymphatic filariasis. Avermectin B1a aglycone is an important tool in the control of insect pests and parasites, and its broad spectrum of action makes it an attractive choice for many applications.
Scientific Research Applications
Anthelmintic Agent
Avermectins, including Avermectin B1a, are potent anthelmintic agents produced by Streptomyces avermitilis . They display high potency and broad-spectrum activity against a variety of parasites .
Insecticidal Activity
Among the eight components of Avermectins, B1a exhibits the highest insecticidal activity . This makes it a valuable tool in pest control and management.
Anticancer Activity
Recent studies have shown that Avermectin B1a also has anticancer activities . It can be used in the treatment of several metabolic disorders .
Antidiabetic Activity
Avermectin B1a has been found to have antidiabetic properties . This opens up new possibilities for its use in the treatment of diabetes.
Antiviral Activity
Avermectin B1a also exhibits antiviral activities . This makes it a potential candidate for the development of new antiviral drugs.
Lead Compound for Pesticides
Avermectin B1a can be used as a lead compound for the development of pesticides . This is due to its potent insecticidal activity.
Neurological Effects
Avermectin B1a aglycone has been found to prevent seizures induced by pentylenetetrazole (PTZ) in mice . This suggests potential applications in the field of neurology.
Industrial Production
Efforts are being made to enhance the production of Avermectin B1a, particularly in the high-yielding industrial strain A229 . This involves engineering aveC and precursor supply genes .
Mechanism of Action
- Avermectins work by amplifying the effects of glutamate on invertebrate-specific gated chloride channels, which leads to hyperpolarization of muscle and nerve fibers .
- By reducing muscle membrane resistance, it prevents the transmission of electrical impulses, ultimately paralyzing the pests and parasites .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8-,21-11-,24-10?/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEUIYGDSWMLCR-AFVSOJIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)/C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156588893 |
Q & A
Q1: What is the significance of the "Final Coupling Reactions" mentioned in one of the research papers?
A1: The research paper titled "Total Synthesis of Avermectin B1a: Final Coupling Reactions and the Total Synthesis of Avermectin B1a Aglycone" [] focuses on the final steps in chemically synthesizing Avermectin B1a. The "Final Coupling Reactions" likely refer to the joining of the Avermectin B1a aglycone (the core non-sugar part of the molecule) with the carbohydrate portion (specifically a disaccharide called oleandrose) to create the complete Avermectin B1a molecule. This is a crucial step as it mimics the natural biosynthesis and confirms the overall synthetic strategy's success. []
Q2: Can you elaborate on the significance of the "Carbohydrate Bis-Oleandrose Fragment" mentioned in the context of Avermectin B1a aglycone?
A2: The "Carbohydrate Bis-Oleandrose Fragment" is a key component of the complete Avermectin B1a molecule. This disaccharide, composed of two oleandrose sugar units, is attached to the Avermectin B1a aglycone. The research paper "Total Synthesis of Avermectin B1a: Synthesis of the Carbohydrate Bis-Oleandrose Fragment and Coupling to the Avermectin B1a Aglycone" [] likely details the specific steps involved in synthesizing this complex sugar fragment and its subsequent attachment to the aglycone. Understanding the synthesis and attachment of this carbohydrate component is critical as it can significantly influence the biological activity and pharmacological properties of the final Avermectin B1a molecule. []
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